NUCC-0000323

Beschreibung

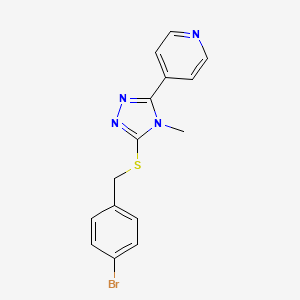

4-{5-[(4-Bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole core. Key structural elements include:

- 4-Methyl group on the triazole ring, enhancing steric and electronic properties.

- 4-Bromobenzylthio moiety at position 5, contributing to hydrophobic interactions and π–π stacking (observed in its crystal structure) .

The compound was synthesized via multi-step reactions, confirmed by NMR, MS, and X-ray crystallography, with a melting point of 161–163°C . It exhibits moderate antifungal activity, likely due to its ability to disrupt fungal cell membranes or enzymatic processes .

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4S/c1-20-14(12-6-8-17-9-7-12)18-19-15(20)21-10-11-2-4-13(16)5-3-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQKLBYEPOIHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-{5-[(4-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine (CAS Number: 663212-78-0) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-{5-[(4-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is , with a molar mass of approximately 361.26 g/mol. The compound features a triazole ring linked to a pyridine moiety and a bromobenzyl thio group, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, derivatives similar to 4-{5-[(4-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The presence of the bromobenzyl thio group enhances the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Compounds with structural similarities to 4-{5-[(4-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that certain triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .

| Compound | IC50 (μM) | Cancer Type | Reference |

|---|---|---|---|

| Compound A | 10 | Breast Cancer | |

| Compound B | 15 | Lung Cancer | |

| Target Compound (Triazole) | 12 | Various |

The mechanism through which 4-{5-[(4-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in disease processes. For example, triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and leads to cell death .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 15 to 30 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Screening : In vitro assays showed that a compound structurally related to our target compound significantly reduced cell viability in human cancer cell lines with an IC50 value of approximately 12 µM.

- Molecular Docking Studies : Computational studies have suggested that the binding affinity of triazole derivatives to specific protein targets involved in cancer progression is promising, indicating potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Activity : One of the primary applications of this compound is in the development of antifungal agents. Triazoles are well-documented for their efficacy against fungal infections. Research indicates that derivatives of triazoles exhibit significant antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi .

Anticancer Properties : Several studies have highlighted the potential anticancer effects of triazole derivatives. For instance, compounds similar to 4-{5-[(4-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine have shown promise in inhibiting tumor growth in various cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity : Beyond antifungal properties, this compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that warrants further exploration for potential therapeutic applications .

Agricultural Applications

Fungicides : In agricultural science, the compound's antifungal properties make it a candidate for developing new fungicides. Its ability to inhibit fungal pathogens can protect crops from diseases, thus enhancing yield and quality . Studies have shown that triazole-based fungicides are effective against several plant pathogens, making them valuable in crop protection strategies.

Plant Growth Regulators : Research has also suggested that certain triazole compounds can act as plant growth regulators. They may influence plant development processes such as seed germination and root growth, potentially improving agricultural productivity .

Materials Science

Polymer Chemistry : The unique properties of 4-{5-[(4-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine allow it to be used in synthesizing novel polymers with enhanced thermal stability and mechanical strength. The incorporation of triazole moieties into polymer matrices can improve their performance in various applications .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylthio Group

Compound 18 : 3-(5-((4-Chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine

- Key differences : Replaces bromine with chlorine and fluorine; adds an oct-1-yn-1-yl group.

- Properties : Lower melting point (92–95°C), higher molecular weight (416.1831 vs. 361.26), and antimycobacterial activity targeting M. tuberculosis .

- Activity : Enhanced lipophilicity from the octynyl group may improve membrane penetration for bacterial targets .

Compound 20 : 3-(5-((3,5-Dinitrobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine

- Key differences : Nitro groups increase electron-withdrawing effects and molecular weight (443.1446).

4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q)

Variations in the Triazole Substituents

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

- Key differences : Morpholine and decylthio groups replace pyridine and bromobenzylthio.

- Properties : Demonstrates high antifungal and antimicrobial activity, attributed to the morpholine’s solubility and decylthio’s lipid affinity .

2-(5-((4-Bromobenzyl)thio)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine

- Key differences : Furan replaces pyridine; furan’s oxygen may participate in hydrogen bonding.

- Properties : Purity 98.4%; lower molecular weight (361.26 vs. 300.35) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{5-[(4-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine, and what reaction conditions critically influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-bromobenzyl bromide in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Catalytic bases like triethylamine or K₂CO₃ facilitate thioether bond formation. Purification via medium-pressure liquid chromatography (MPLC) or recrystallization yields the final product (74–95% yield) . Key factors affecting yield include stoichiometric ratios, reaction time, and solvent choice.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry. For example, the 4-bromobenzyl group shows distinct aromatic proton resonances at δ 7.2–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~416–443) .

- Melting Point Analysis : Consistency with literature values (e.g., 92–95°C for analogs) indicates purity .

- HPLC : Purity >99% ensures suitability for biological assays .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

- Methodology : Single-crystal X-ray diffraction reveals π-π stacking between pyridine and triazole rings, stabilizing the lattice and reducing solubility in nonpolar solvents. Density Functional Theory (DFT) studies further predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, correlating with reactivity and stability . For example, intermolecular C–H···N hydrogen bonds enhance thermal stability, as observed in analogs with similar frameworks .

Q. What structure-activity relationships (SAR) govern biological activity, particularly for antifungal applications?

- Methodology : Comparative SAR studies show that substituents on the triazole and benzyl groups modulate activity. For instance:

- 4-Bromobenzyl : Enhances antifungal activity (moderate inhibition in Candida spp.) due to hydrophobic interactions with fungal enzymes .

- Methyl group on triazole : Improves metabolic stability compared to cyclopropyl or phenyl analogs .

- Pyridine ring : Facilitates π-stacking with aromatic residues in target proteins .

- Contradictions in activity data (e.g., species-specific efficacy) require cross-validation using standardized assays (CLSI guidelines) and computational docking to identify binding modes .

Q. How can computational methods predict electronic properties and guide synthetic optimization?

- Methodology :

- DFT Calculations : Optimize geometry, compute Mulliken charges (e.g., sulfur atoms exhibit high electronegativity, influencing nucleophilic reactivity), and map electrostatic potentials to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvation effects and stability in biological membranes .

- Docking Studies : Predict interactions with targets like fungal CYP51 (lanosterol demethylase) using AutoDock Vina or Schrödinger Suite .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Use identical strains, inoculum sizes, and endpoints (e.g., MIC₅₀ vs. IC₅₀) .

- Species-Specific Evaluations : Independent toxicity/efficacy profiling in mammalian models (e.g., murine candidiasis) and in vitro hepatocyte assays .

- Meta-Analysis : Pool data from multiple studies (e.g., antifungal hit rates) to identify trends obscured by experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.